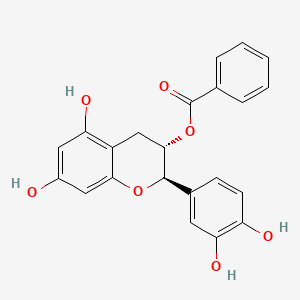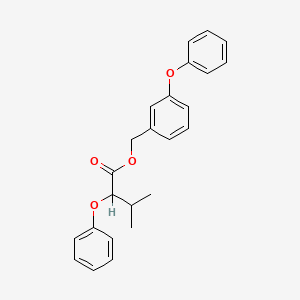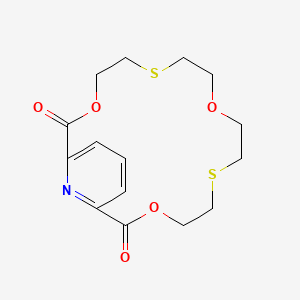
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione is a complex macrocyclic compound characterized by its unique structure, which includes multiple oxygen, sulfur, and nitrogen atoms.
Méthodes De Préparation
The synthesis of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione typically involves the use of pyridine dicarbonyl chloride as a starting material. The synthetic route includes several steps, such as the formation of intermediate compounds and the incorporation of sulfur and oxygen atoms into the macrocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Analyse Des Réactions Chimiques
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in targeted drug delivery systems. Additionally, in industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione can be compared with other similar macrocyclic compounds, such as 3,6,9,12-tetraoxa-18-azabicyclo(12.3.1)oetadeca-1(18),14,16-triene-2,13-dione and 3,6,9,12,15-pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione. These compounds share similar structural features but differ in the number and arrangement of oxygen, sulfur, and nitrogen atoms. The uniqueness of this compound lies in its specific combination of these atoms, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
68436-51-1 |
|---|---|
Formule moléculaire |
C15H19NO5S2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3,9,15-trioxa-6,12-dithia-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione |
InChI |
InChI=1S/C15H19NO5S2/c17-14-12-2-1-3-13(16-12)15(18)21-7-11-23-9-5-19-4-8-22-10-6-20-14/h1-3H,4-11H2 |
Clé InChI |
LRISKFCJYKCVKX-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCOC(=O)C2=NC(=CC=C2)C(=O)OCCSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


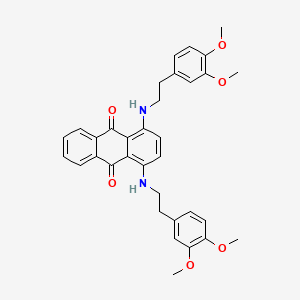
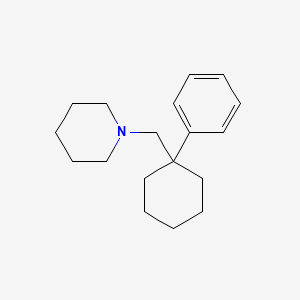

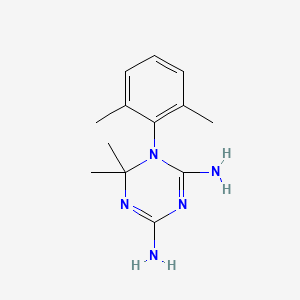

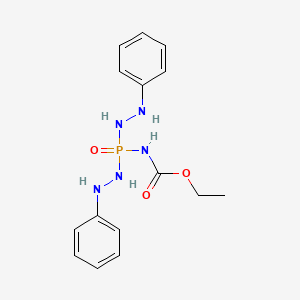


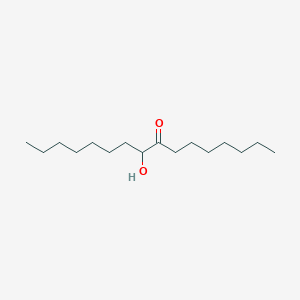
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
